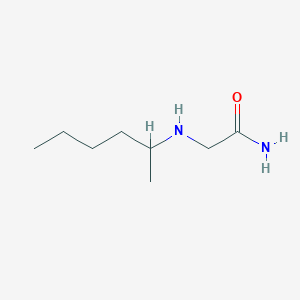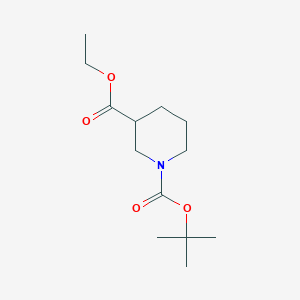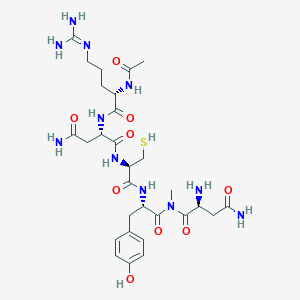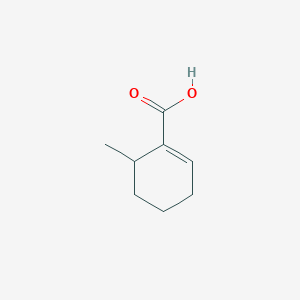
2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "APTP" and is used in various research fields, including biochemistry, pharmacology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
APTP has been shown to have potential applications in various scientific research fields. In biochemistry, APTP has been used to study the structure and function of proteins, particularly those involved in signal transduction pathways. In pharmacology, APTP has been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, APTP has been used to study the role of neurotransmitters in the brain and their effects on behavior.
Wirkmechanismus
The mechanism of action of APTP is not fully understood, but it is believed to interact with proteins involved in signal transduction pathways. Specifically, APTP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cell signaling pathways. By inhibiting PTP activity, APTP may alter the activity of downstream signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of APTP have been studied extensively in vitro and in vivo. In vitro studies have shown that APTP can inhibit the activity of various PTPs, including PTP1B and SHP-2. In vivo studies have shown that APTP can inhibit tumor growth and metastasis in mouse models of breast cancer. Additionally, APTP has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
APTP has several advantages as a research tool. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, APTP has been shown to be stable in solution and can be easily synthesized in large quantities. However, there are also limitations to using APTP in lab experiments. For example, APTP has been shown to have off-target effects on other enzymes, which may complicate data interpretation. Additionally, the mechanism of action of APTP is not fully understood, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for research on APTP. One area of interest is the development of more specific inhibitors of PTPs that may have fewer off-target effects than APTP. Additionally, further studies are needed to fully understand the mechanism of action of APTP and its effects on cellular signaling pathways. Finally, there is potential for the development of APTP-based therapies for the treatment of various diseases, including cancer and neurological disorders.
Synthesemethoden
The synthesis of APTP involves the reaction of 2-mercaptophenol with 2-bromo-1-phenylethanone followed by the addition of 2-aminopropylamine. The resulting compound is then treated with oxalic acid to produce the ethanedioate 2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) form of APTP. This synthesis method has been well-established and has been used in many research studies.
Eigenschaften
CAS-Nummer |
128959-33-1 |
|---|---|
Produktname |
2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) |
Molekularformel |
C32H36N2O6S2 |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/2C15H17NOS.C2H2O4/c2*1-11(16)10-12-4-2-3-5-15(12)18-14-8-6-13(17)7-9-14;3-1(4)2(5)6/h2*2-9,11,17H,10,16H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FJDPJWAURFQFQL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O |
Synonyme |
2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)


![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)







![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)